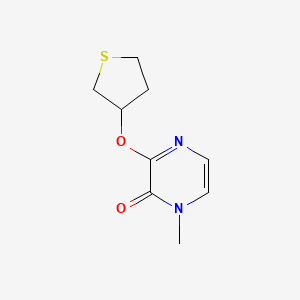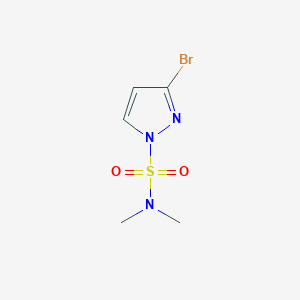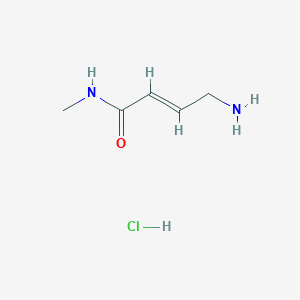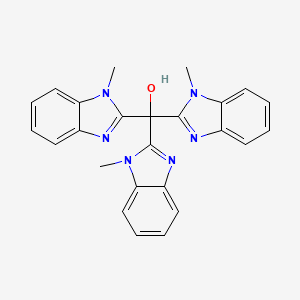
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is a synthetic compound of considerable interest in the fields of chemistry and pharmacology. Its complex structure includes a quinazolinone core, a butanamide chain, and a substituted piperazine ring, making it a unique candidate for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the formation of the quinazolinone core, followed by the attachment of the piperazine and butanamide groups through a series of organic reactions.
Formation of Quinazolinone Core
Starting material: 6-bromo-2,4-dioxo-1,2-dihydroquinazoline
Reaction: Bromination and subsequent cyclization
Attachment of Piperazine Ring
Starting material: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine
Reaction: Nucleophilic substitution
Formation of Butanamide Chain
Starting material: Butanoyl chloride
Reaction: Amide coupling
Industrial Production Methods: Industrial methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlling reaction conditions like temperature, pressure, and solvent systems. Processes like continuous flow synthesis and microwave-assisted synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation at various points, primarily affecting the quinazolinone core.
Reduction: : Reductive reactions can be applied to alter the bromine or chlorine substituents.
Substitution: : Substitution reactions, particularly nucleophilic and electrophilic, are common to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogenation conditions
Substitution: : Halogen exchange using sodium iodide (NaI) in acetone
Major Products Formed
Oxidation: : Conversion to oxo derivatives
Reduction: : Removal of halogen groups
Substitution: : Introduction of various substituents to enhance biological activity
Scientific Research Applications
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide is utilized in multiple fields:
Chemistry: : Serves as a precursor for synthesizing more complex molecules.
Biology: : Studies on its interaction with cellular pathways.
Medicine: : Potential therapeutic agent, particularly in cancer and neurodegenerative diseases.
Industry: : Used in the development of new materials and drug formulations.
Mechanism of Action
The compound's mechanism of action is multifaceted:
Molecular Targets: : It interacts with enzymes and receptors within biological systems.
Pathways Involved: : Influences signal transduction pathways, potentially inhibiting certain kinases or altering gene expression.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-(3-chlorophenyl)piperazin-1-yl)butanamide
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-phenyl)piperazin-1-yl)propyl)butanamide
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)butanamide stands out due to its unique substitution pattern, enhancing its biological activity and specificity.
Properties
CAS No. |
892286-00-9 |
|---|---|
Molecular Formula |
C25H29BrClN5O3 |
Molecular Weight |
562.89 |
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide |
InChI |
InChI=1S/C25H29BrClN5O3/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,7-8,16-17H,2-3,6,9-15H2,(H,28,33)(H,29,35) |
InChI Key |
MTEIVXGVSBLLJT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)C4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-amino-2-oxoethyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2649287.png)
![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2649289.png)
![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![4-{[1-(2-chloropropanoyl)pyrrolidin-3-yl]oxy}-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)
![1,3,7-trimethyl-8-[4-(trifluoromethoxy)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2649295.png)
![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)


![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide](/img/structure/B2649301.png)



![N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2649306.png)
![2-{8-benzoyl-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2649308.png)
